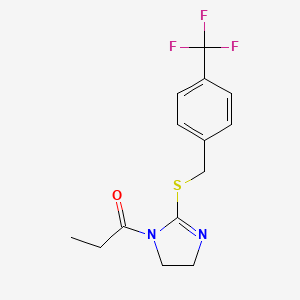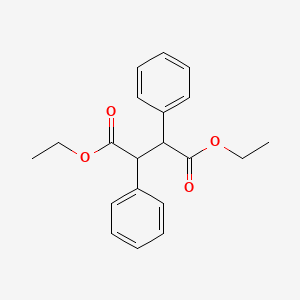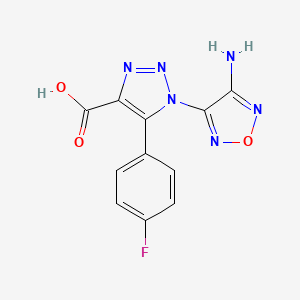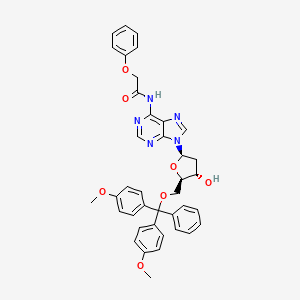
1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, likely including the introduction of the trifluoromethyl group, benzylthio moiety, and imidazole ring. Researchers have likely employed various reagents and reaction conditions to achieve the desired structure. Further details on the synthetic route can be found in relevant literature .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(2-((4-(Trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one and similar compounds have been the focus of research for their synthesis and chemical properties. The process of synthesizing these compounds often involves reactions under specific conditions to achieve the desired molecular structure. For example, compounds with a similar structural framework have been synthesized through reactions involving ketonic Mannich bases derived from acetylthiophene, showcasing the methodology for generating structurally diverse libraries of compounds through alkylation and ring closure reactions (Roman, 2013). These methodologies not only demonstrate the synthetic accessibility of such compounds but also pave the way for further modifications to enhance their chemical and biological properties.
Applications in Material Science
Research has also explored the thermodynamic properties and spectroscopic analysis of similar compounds. The study of these properties is essential for understanding the stability and reactivity of materials. For instance, spectroscopic and thermodynamic analysis of imidazole derivatives can provide insights into their potential applications in material science, such as in the development of new photovoltaic materials or sensors (Uppal et al., 2019). The understanding of electronic structures and thermodynamic behavior can inform the design of materials with desired electronic and optical properties.
Anticancer and Antimicrobial Potential
There has been significant interest in exploring the biological activities of benzimidazole derivatives, with studies indicating potential anticancer and antimicrobial applications. For example, benzimidazole compounds bearing an oxadiazole nucleus have shown promising anticancer activity against various cancer cell lines, with certain compounds emerging as lead compounds due to significant growth inhibition activity (Rashid et al., 2012). Similarly, benzimidazole derivatives with oxadiazole and triazolo-thiadiazoles nucleus have been synthesized and screened for in vitro anticancer activities, showing good to remarkable activity against a full panel of NCI 60 human cell lines (Husain et al., 2012). These findings highlight the potential of such compounds in the development of new anticancer agents.
Corrosion Inhibition
The study of corrosion inhibition properties of benzimidazole derivatives for metals in acidic environments is another area of application. These compounds have been evaluated for their ability to protect metals from corrosion, showing promising results in terms of forming protective layers on metal surfaces and inhibiting corrosion effectively (Ammal et al., 2018). This application is particularly relevant in industries where metal longevity and durability are critical.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a trifluoromethyl group, which is found in many FDA-approved drugs . These drugs have various targets, suggesting that the compound could potentially interact with a wide range of biological targets.
Mode of Action
Compounds with a trifluoromethyl group have been shown to improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Propriétés
IUPAC Name |
1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-2-12(20)19-8-7-18-13(19)21-9-10-3-5-11(6-4-10)14(15,16)17/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSPBQHRZXZJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)


![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)
![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)


![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)
